1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine
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Overview
Description
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine: is a heterocyclic compound featuring a cyclobutyl group attached to an oxadiazole ring
Mechanism of Action
Target of Action
The primary targets of [1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutyl]amine are currently unknown. This compound is part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
It’s known that 1,2,4-oxadiazoles, the core structure of this compound, possess hydrogen bond acceptor properties , which could influence their interaction with potential targets.
Biochemical Pathways
activities . This suggests that [1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutyl]amine might also interact with similar pathways.
Result of Action
As mentioned earlier, related 1,2,4-oxadiazoles have shown anti-infective activities , suggesting potential antimicrobial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclobutanone oxime with methyl isocyanate under acidic conditions to form the oxadiazole ring . The reaction is carried out in the presence of a catalyst such as zinc chloride to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to reduce the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted am
Properties
IUPAC Name |
1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-9-6(10-11-5)7(8)3-2-4-7/h2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJPGPOPDVKKDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2(CCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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